molecular formula C8H5ClF3NO B8295450 N-hydroxy-3-(trifluoromethyl)benzimidoylchloride

N-hydroxy-3-(trifluoromethyl)benzimidoylchloride

Cat. No.: B8295450
M. Wt: 223.58 g/mol
InChI Key: WGEIGPJIAPDEIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-hydroxy-3-(trifluoromethyl)benzimidoylchloride is a useful research compound. Its molecular formula is C8H5ClF3NO and its molecular weight is 223.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H5ClF3NO

Molecular Weight

223.58 g/mol

IUPAC Name

N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride

InChI

InChI=1S/C8H5ClF3NO/c9-7(13-14)5-2-1-3-6(4-5)8(10,11)12/h1-4,14H

InChI Key

WGEIGPJIAPDEIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=NO)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a dried flask containing 3-(trifluoromethyl)benzaldehyde oxime (1.89 g, 10 mol) in methylene chloride (100 mL) was added N-chlorosuccinimide (1.40 g, 10.5 mmol) slowly at 0° C. The reaction mixture was warmed to 45° C. for 2 h, poured over ice, diluted with H2O (20 mL), and extracted with EtOAc (100 mL). The organic phase was washed with H2O (2×25 mL) and saline solution (25 mL), dried over sodium sulfate, concentrated in vacuo to give N-hydroxy-3-(trifluoromethyl)benzenecarboximidoyl chloride (2 g, 90%). LCMS: 224.4 (M+H)+.
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

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